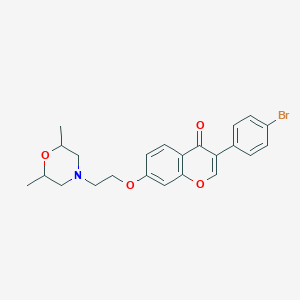

3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one

Description

3-(4-Bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a brominated aryl group at position 3 and a morpholinoethoxy substituent at position 7. This compound is of interest in medicinal chemistry due to the structural versatility of chromen-4-one scaffolds in targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Properties

IUPAC Name |

3-(4-bromophenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrNO4/c1-15-12-25(13-16(2)29-15)9-10-27-19-7-8-20-22(11-19)28-14-21(23(20)26)17-3-5-18(24)6-4-17/h3-8,11,14-16H,9-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTHXRDBYFMOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one is a synthetic compound that belongs to the class of chromones, which are known for their diverse biological activities. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H26BrNO4. The structure features a chromone backbone substituted with a bromophenyl group and a morpholino ethoxy group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have shown that chromone derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 450 |

Antioxidant Activity

Antioxidant assays indicated that the compound possesses strong free radical scavenging activity. The DPPH assay showed a significant reduction in DPPH radical concentration when treated with the compound, suggesting its potential as an antioxidant agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It is believed to affect various signaling pathways such as NF-kB and MAPK, which play critical roles in inflammation and cancer.

- Induction of Apoptosis : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar chromone derivatives. It was found that substitutions on the chromone ring significantly influenced biological activity, emphasizing the importance of structural modifications for enhancing efficacy.

Comparison with Similar Compounds

Structural Analogues in the Chromen-4-one Family

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name | Position 3 Substituent | Position 7 Substituent | Key Features | Biological Activity (if reported) |

|---|---|---|---|---|

| 3-(4-Bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-4H-chromen-4-one | 4-Bromophenyl | 2-(2,6-Dimethylmorpholino)ethoxy | Bromine enhances lipophilicity; morpholino improves solubility | Not explicitly reported in evidence |

| 7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (10) | 4-Methoxyphenyl | 2-(Benzyl(methyl)amino)ethoxy | Methoxy group increases electron density; benzyl group enhances rigidity | AChE/BuChE dual inhibitor (IC₅₀ = 1.2 μM) |

| 3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (14) | 4-Hydroxyphenyl | 2-(Piperidin-1-yl)ethoxy | Hydroxyl group enables hydrogen bonding; piperidine improves basicity | Moderate AChE inhibition (IC₅₀ = 5.8 μM) |

| 7-(4-Chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (7) | 3,4-Dihydroxyphenyl | 4-Chlorobutoxy | Chlorine and hydroxyl groups enhance polarity; longer alkyl chain | Antioxidant properties reported |

| 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (FDB000698) | 4-Hydroxyphenyl | 7-Hydroxy, 6-methoxy | Multiple hydroxyl/methoxy groups increase solubility | Potential phytoestrogen activity |

Substituent Effects on Physicochemical Properties

- Bromophenyl vs.

- Morpholinoethoxy vs. Piperidine/Aminoethoxy: The 2,6-dimethylmorpholino group provides a rigid, oxygen-containing heterocycle, enhancing aqueous solubility (logS ≈ -4.2) relative to piperidine (logS ≈ -4.8) or benzylamino substituents .

Spectroscopic and Analytical Data

- NMR: The target compound’s ¹H-NMR would show aromatic protons deshielded by bromine (δ ~7.5–7.8 ppm for bromophenyl) and morpholino protons as multiplets at δ ~3.0–3.5 ppm, comparable to compound 14’s piperidine signals (δ ~2.5–3.0 ppm) .

- Mass Spectrometry: Expected [M+H]⁺ at m/z 486.3 (C₂₁H₂₁BrNO₄), distinct from compound 7 (m/z 393) and compound 14 (m/z 372) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.